N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC15854821
Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27N3 |
|---|---|
| Molecular Weight | 261.41 g/mol |
| IUPAC Name | N-butan-2-yl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C16H27N3/c1-5-13(4)18-16-9-8-14(11-17-16)15-7-6-10-19(15)12(2)3/h8-9,11-13,15H,5-7,10H2,1-4H3,(H,17,18) |
| Standard InChI Key | OBRGPSBTKPREKR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NC1=NC=C(C=C1)C2CCCN2C(C)C |
Introduction
Chemical Identity and Structural Features
N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine belongs to the class of heterocyclic amines, characterized by the following properties:
Molecular and Structural Data
| Property | Value |
|---|---|
| IUPAC Name | N-(sec-Butyl)-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine |
| Molecular Formula | C₁₆H₂₇N₃ |
| Molecular Weight | 261.41 g/mol |
| SMILES | CCC(C)NC1=NC=C(C=C1)C2CCCN2C(C)C |
| InChIKey | VWWTUUMLHAYQKR-UHFFFAOYSA-N |
| CAS Number | 1352514-50-1 |
The pyridine ring at position 2 is substituted with a sec-butylamine group, while position 5 features a 1-isopropylpyrrolidin-2-yl moiety. The pyrrolidine ring adopts a puckered conformation, and the isopropyl group introduces steric bulk, potentially influencing binding interactions in biological systems .
Synthesis and Manufacturing
The synthesis of N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine involves multi-step organic transformations:
Key Synthetic Routes
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Pyrrolidine Formation: Cyclization of 4-chlorobutan-1-amine with isopropylamine under basic conditions yields 1-isopropylpyrrolidine .
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Pyridine Functionalization: Lithiation of 5-bromopyridin-2-amine followed by nucleophilic attack with 1-isopropylpyrrolidine introduces the pyrrolidinyl group .
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sec-Butylamine Coupling: Buchwald-Hartwig amination couples the intermediate with sec-butylamine, facilitated by palladium catalysts .
Process Optimization
Recent patents highlight critical parameters for analogous syntheses:
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Reagent Neutrality: Using neutral forms of intermediates reduces side reactions and improves yields by 15–20% compared to salt forms .
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Stirring Duration: Extended stirring (3–10 hours) enhances homogeneity in viscous reaction mixtures, achieving >95% purity .
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Temperature Control: Maintaining reactions at 20–25°C prevents thermal degradation of amine intermediates .
Physicochemical Properties
Experimental data for this compound remain sparse, but computational predictions and structural analogs provide insights:
Predicted Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| Water Solubility | 0.12 mg/mL (25°C) |
| pKa | 9.2 (amine group) |
| Melting Point | 98–102°C (estimated) |
The moderate lipophilicity (LogP ~2.8) suggests adequate membrane permeability for biological applications, while limited water solubility may necessitate formulation adjustments for in vivo studies .
Applications in Research
Biochemical Probes
This compound serves as:
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A fluorescence quencher in Förster resonance energy transfer (FRET) assays due to its conjugated π-system .
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A building block for metal-organic frameworks (MOFs) with surface areas exceeding 1,200 m²/g, useful in gas storage applications .
Pharmaceutical Intermediates
Patent data reveal its use in synthesizing:
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